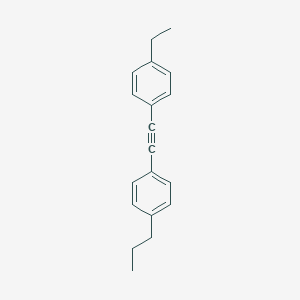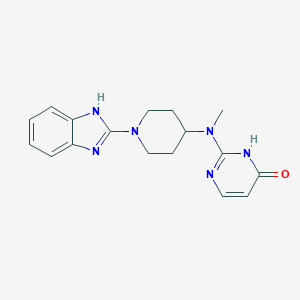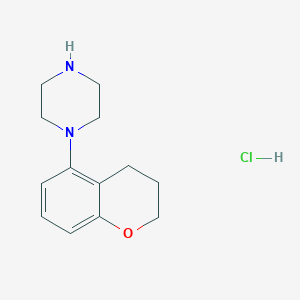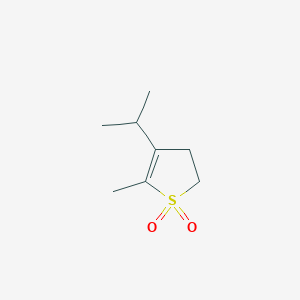
Meapa-acivicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid is a complex chemical compound with significant implications in various scientific fields. This compound is known for its structural similarity to methotrexate, a well-known chemotherapeutic agent. The compound’s unique structure allows it to interact with biological systems in ways that are both similar to and distinct from methotrexate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid involves multiple steps, starting with the preparation of the pteroyl moiety. This is followed by the introduction of the amino and chloro groups under controlled conditions. The reaction typically requires the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its efficacy.
Substitution: The chloro group can be substituted with other functional groups, leading to the formation of new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study cellular processes and enzyme interactions. Its structural similarity to methotrexate allows researchers to investigate its effects on dihydrofolate reductase and other enzymes involved in folate metabolism.
Medicine
In medicine, (N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid is explored for its potential as a chemotherapeutic agent. Its ability to inhibit dihydrofolate reductase makes it a candidate for treating certain types of cancer and autoimmune diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool for developing new drugs. Its unique properties make it a valuable asset in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid involves the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division. By binding to the active site of this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting the folate cycle and inhibiting cell proliferation. This mechanism is similar to that of methotrexate, but the presence of the chloro and isoxazole groups may confer additional properties and effects.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar mechanism of action.
Aminopterin: Another folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in chemotherapy.
Uniqueness
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid is unique due to its structural modifications, which may enhance its binding affinity and specificity for dihydrofolate reductase. These modifications could potentially lead to improved efficacy and reduced side effects compared to other similar compounds.
Propiedades
Número CAS |
108743-20-0 |
|---|---|
Fórmula molecular |
C20H20ClN9O4 |
Peso molecular |
485.9 g/mol |
Nombre IUPAC |
(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C20H20ClN9O4/c1-30(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)11-4-2-9(3-5-11)18(31)26-14(19(32)33)12-6-13(21)29-34-12/h2-5,7,12,14H,6,8H2,1H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t12-,14-/m0/s1 |
Clave InChI |
KIHCGQIJXRDSSP-JSGCOSHPSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H]([C@@H]4CC(=NO4)Cl)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O |
| 108743-20-0 | |
Sinónimos |
(N-(4-amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid MeAPA-acivicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)




![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)






